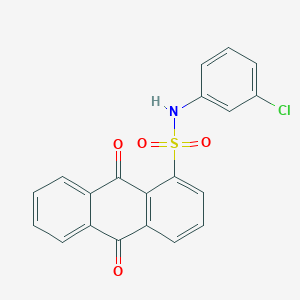

N-(3-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CADA, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mecanismo De Acción

The mechanism of action of CADA involves its interaction with specific proteins in the cell, including the tumor suppressor protein p53. CADA has been shown to activate p53, which in turn induces apoptosis in cancer cells. Additionally, CADA has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for DNA replication. These mechanisms of action make CADA a promising candidate for further research into cancer treatments.

Biochemical and Physiological Effects:

CADA has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell cycle progression, and disruption of DNA replication. Additionally, CADA has been shown to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2. These effects make CADA a promising candidate for further research into a range of medical conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of CADA for lab experiments is its synthetic nature, which allows for precise control over its composition and purity. Additionally, CADA has been extensively studied, and its mechanisms of action are well-understood, making it a reliable tool for scientific research. However, one limitation of CADA is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Direcciones Futuras

There are a number of future directions for research into CADA, including further studies into its potential applications in cancer treatments. Additionally, CADA has been shown to exhibit anti-inflammatory properties, which could make it a promising candidate for further research into inflammatory conditions such as arthritis. Finally, further studies could be conducted to explore the potential of CADA as a tool for gene therapy, as its ability to activate p53 could be used to induce apoptosis in cancer cells with mutated p53 genes.

Métodos De Síntesis

The synthesis of CADA involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with sulfuric acid to form the anthracene ring system, which is subsequently sulfonated to produce CADA. This synthesis method has been optimized over time to improve yields and reduce impurities, making CADA more accessible for research purposes.

Aplicaciones Científicas De Investigación

CADA has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, CADA has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and preventing DNA replication. These findings make CADA a promising candidate for further research into cancer treatments.

Propiedades

Fórmula molecular |

C20H12ClNO4S |

|---|---|

Peso molecular |

397.8 g/mol |

Nombre IUPAC |

N-(3-chlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |

InChI |

InChI=1S/C20H12ClNO4S/c21-12-5-3-6-13(11-12)22-27(25,26)17-10-4-9-16-18(17)20(24)15-8-2-1-7-14(15)19(16)23/h1-11,22H |

Clave InChI |

BMDKJUYFZDKUEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280979.png)

![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)

![Isopropyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280981.png)

![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280983.png)

![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B280987.png)

![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280988.png)

![2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-3-benzofurancarboxylic acid butyl ester](/img/structure/B280992.png)

![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280994.png)

![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280999.png)

![Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281002.png)

![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281003.png)

![Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)

![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281006.png)

![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281008.png)